

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3-iodopyridine

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Compound of Interest

Compound Name: **2-Ethoxy-3-iodopyridine**

Cat. No.: **B1591691**

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This guide provides an in-depth analysis of the expected spectroscopic data for **2-Ethoxy-3-iodopyridine**, a substituted pyridine with potential applications in medicinal chemistry and materials science.^{[1][2]} As direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages predictive models and comparative data from analogous structures to offer a robust framework for researchers, scientists, and drug development professionals. The focus is on the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this compound.

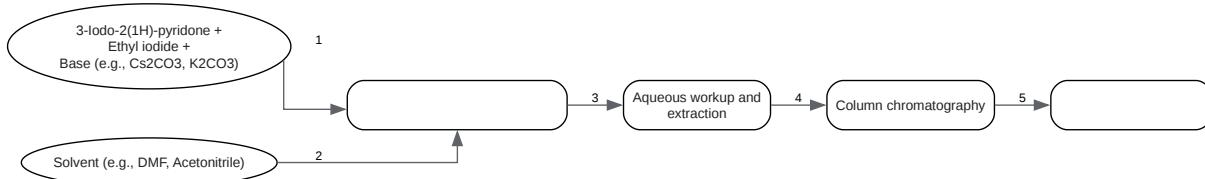
Introduction to 2-Ethoxy-3-iodopyridine

2-Ethoxy-3-iodopyridine belongs to the class of halopyridines, which are crucial building blocks in organic synthesis. The pyridine ring is a common scaffold in many biologically active compounds, and the presence of ethoxy and iodo substituents offers multiple avenues for further chemical modification. The ethoxy group can influence the electronic properties and solubility of the molecule, while the iodo group is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse functional groups.

Synthesis and Purification

A plausible synthetic route to **2-Ethoxy-3-iodopyridine** involves the O-alkylation of 3-iodo-2(1H)-pyridone. This reaction, a variation of the Williamson ether synthesis, is a common and effective method for preparing alkoxy-substituted pyridines.^{[3][4]}

Proposed Synthesis Workflow



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Caption: A proposed workflow for the synthesis of **2-Ethoxy-3-iodopyridine**.

Experimental Protocol (Hypothetical)

- To a solution of 3-iodo-2(1H)-pyridone in an anhydrous solvent such as DMF, add a suitable base (e.g., cesium carbonate or potassium carbonate).
- Stir the mixture at room temperature for a short period to facilitate the formation of the pyridone salt.
- Add ethyl iodide dropwise to the reaction mixture.
- Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature, and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield pure **2-Ethoxy-3-iodopyridine**.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for **2-Ethoxy-3-iodopyridine**.

These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ^1H and ^{13}C nuclei.

The ^1H NMR spectrum of **2-Ethoxy-3-iodopyridine** is expected to show signals corresponding to the three protons on the pyridine ring and the five protons of the ethoxy group.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)	8.0 - 8.2	Doublet of doublets (dd)	$J = \sim 5 \text{ Hz}, \sim 2 \text{ Hz}$
H-4 (Pyridine)	7.8 - 8.0	Doublet of doublets (dd)	$J = \sim 8 \text{ Hz}, \sim 2 \text{ Hz}$
H-5 (Pyridine)	6.8 - 7.0	Doublet of doublets (dd)	$J = \sim 8 \text{ Hz}, \sim 5 \text{ Hz}$
-OCH ₂ -	4.3 - 4.5	Quartet (q)	$J = \sim 7 \text{ Hz}$
-CH ₃	1.3 - 1.5	Triplet (t)	$J = \sim 7 \text{ Hz}$

- The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.
- The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
- The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s)	Predicted Chemical Shift (δ , ppm)
C-2 (Pyridine)	160 - 165
C-4 (Pyridine)	145 - 150
C-6 (Pyridine)	140 - 145
C-5 (Pyridine)	115 - 120
C-3 (Pyridine)	90 - 95
-OCH ₂ -	65 - 70
-CH ₃	14 - 16

- The carbon C-2, attached to both nitrogen and oxygen, is expected to be the most deshielded.
- The carbon C-3, bonded to the iodine atom, will be significantly shielded due to the "heavy atom effect".^[5]
- The remaining pyridine carbons will appear in the aromatic region, with their shifts influenced by the substituents.^[6]
- The two carbons of the ethoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies.

Bond	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
C-H (Aromatic)	Stretch	3050 - 3150
C-H (Aliphatic)	Stretch	2850 - 3000
C=N, C=C (Pyridine ring)	Stretch	1400 - 1600
C-O-C (Ether)	Asymmetric Stretch	1200 - 1250
C-O-C (Ether)	Symmetric Stretch	1000 - 1050
C-I	Stretch	500 - 600

The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.[\[7\]](#)[\[8\]](#) The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[\[9\]](#)[\[10\]](#) The prominent C-O stretching of the ethoxy group will be a key diagnostic feature.[\[10\]](#) The C-I stretch appears at a low frequency and may be difficult to observe on some instruments.

Mass Spectrometry (MS)

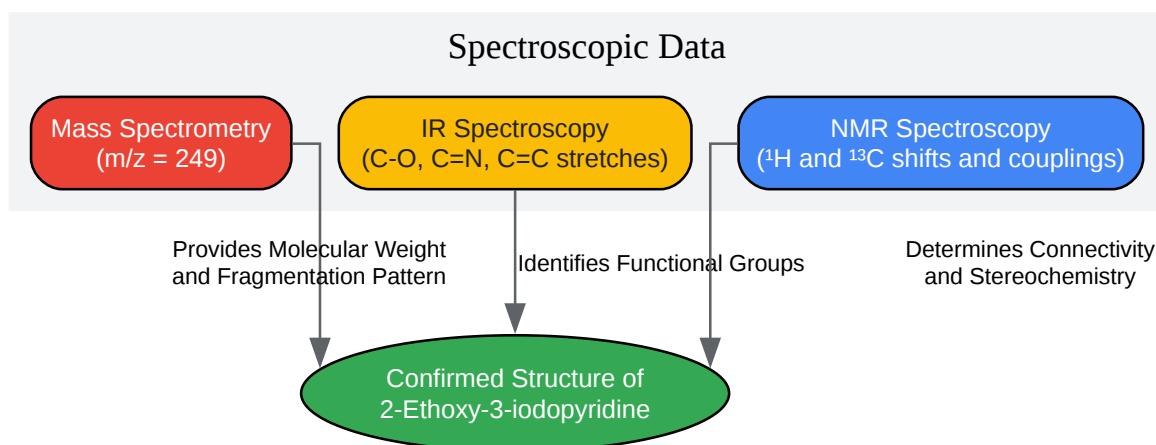
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Ion	m/z (predicted)	Description
[M] ⁺	249	Molecular Ion
[M - C ₂ H ₄] ⁺	221	Loss of ethylene from the ethoxy group
[M - C ₂ H ₅] ⁺	220	Loss of an ethyl radical
[M - OC ₂ H ₅] ⁺	204	Loss of an ethoxy radical
[C ₅ H ₃ INO] ⁺	220	Loss of an ethyl radical
[C ₅ H ₄ N] ⁺	78	Pyridyl cation

- The molecular ion peak ($[M]^+$) is expected at an m/z of 249, corresponding to the molecular weight of **2-Ethoxy-3-iodopyridine**.
- Common fragmentation pathways for ethoxy-substituted aromatics include the loss of an ethylene molecule (C_2H_4) via a McLafferty-type rearrangement, and the loss of an ethyl radical (C_2H_5).^{[11][12][13]}
- Cleavage of the C-O bond can lead to the loss of an ethoxy radical.
- The iodine atom may also be lost as a radical.

Structure Elucidation Workflow

The combined interpretation of NMR, IR, and MS data provides a comprehensive picture for the structural confirmation of **2-Ethoxy-3-iodopyridine**.



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